molecular formula C19H18ClFN6O B5200477 3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5200477
M. Wt: 400.8 g/mol
InChI Key: ZWOGCYWFGBEIKB-UHFFFAOYSA-N
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Description

The compound "3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine" is a heterocyclic chemical with potential biological activities. Its structure features a pyridazine core substituted with a piperazinyl group and a 3-methyl-1H-pyrazol-1-yl group, suggesting a complex synthesis pathway and diverse chemical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, including the use of halogenated intermediates, amines, and various coupling reactions. The synthesis pathways are designed to introduce specific functional groups into the pyridazine core, which is crucial for the biological activity of the compounds. Techniques such as reductive amination, amide hydrolysis, and N-alkylation are commonly employed in the synthesis of complex molecules like "3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine" (Bhatt et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to "3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine" has been elucidated using techniques such as X-ray crystallography, NMR, and LC-MS. These analyses confirm the presence of key structural motifs and help in understanding the compound's reactivity and interaction with biological targets (Sallam et al., 2021).

Mechanism of Action

Target of Action

It is known that many compounds containing indole and imidazole scaffolds bind with high affinity to multiple receptors . These compounds have been found to possess various biological activities, which suggests that F2318-0124 may interact with a variety of targets.

Mode of Action

For example, indole derivatives have been found to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that F2318-0124 may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that indole and imidazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that F2318-0124 may influence a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole and imidazole derivatives , it is likely that F2318-0124 has diverse effects at the molecular and cellular levels.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O/c1-13-7-8-27(24-13)17-6-5-16(22-23-17)25-9-11-26(12-10-25)19(28)18-14(20)3-2-4-15(18)21/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOGCYWFGBEIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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